molecular formula C6H6ClN5S2 B14909449 5-Chloro-4-(((5-methyl-4h-1,2,4-triazol-3-yl)thio)methyl)-1,2,3-thiadiazole

5-Chloro-4-(((5-methyl-4h-1,2,4-triazol-3-yl)thio)methyl)-1,2,3-thiadiazole

Cat. No.: B14909449
M. Wt: 247.7 g/mol
InChI Key: YFLJWVYEIMLOEH-UHFFFAOYSA-N
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Description

5-Chloro-4-(((5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1,2,3-thiadiazole is a heterocyclic compound featuring a 1,2,3-thiadiazole core fused with a 1,2,4-triazole moiety via a thioether linkage. The molecule is substituted with a chlorine atom at the 5-position of the thiadiazole ring and a methyl group on the triazole ring. This structural architecture confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications, particularly due to the bioactivity of thiadiazole and triazole derivatives .

Properties

Molecular Formula

C6H6ClN5S2

Molecular Weight

247.7 g/mol

IUPAC Name

5-chloro-4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]thiadiazole

InChI

InChI=1S/C6H6ClN5S2/c1-3-8-6(11-9-3)13-2-4-5(7)14-12-10-4/h2H2,1H3,(H,8,9,11)

InChI Key

YFLJWVYEIMLOEH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)SCC2=C(SN=N2)Cl

Origin of Product

United States

Preparation Methods

Thiadiazole Core Formation

The 1,2,3-thiadiazole ring is typically synthesized via cyclization of acylhydrazines or thiosemicarbazides. For example:

  • Lawesson’s reagent (LR) or phosphorus pentasulfide (P₂S₅) facilitates thionation of diacylhydrazines to form 1,3,4-thiadiazoles.
  • Pellizzari synthesis involves reacting amides with thiocarbohydrazide under high-temperature conditions.

Triazole Moiety Synthesis

The 4-methyl-1,2,4-triazole substituent is often derived from:

  • Hydrazide intermediates , such as methyl-5-bromonicotinate hydrazide, which undergoes cyclization with isothiocyanates.
  • Thiosemicarbazide precursors , which are cyclized under basic conditions (e.g., NaOH) to form triazole-3-thiones.

Thioether Bridge Formation

The thioether linkage between the thiadiazole and triazole is established via:

  • Nucleophilic substitution (Sₙ2) using chloromethyl thiadiazole derivatives.
  • Mitsunobu reactions for coupling thiols to alcohols under mild conditions.

Synthetic Routes

Route 1: Convergent Assembly

Step 1: Thiadiazole Core Synthesis

  • Reagents : Acylhydrazine, Lawesson’s reagent.
  • Conditions : Reflux in tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Yield : 60–80% (varies with substituents).

Step 2: Triazole Intermediate Formation

  • Reagents : Methyl-5-bromonicotinate hydrazide, methyl isothiocyanate.
  • Conditions : Reflux in ethanol, followed by NaOH cyclization.
  • Yield : 42–97%.

Step 3: Coupling via Thioether Formation

  • Reagents : 4-Chlorobenzyl bromide, triazole-3-thione.
  • Conditions : Microwave irradiation (150 W, 90°C) in DMF.
  • Yield : 61–92%.

Route 2: Linear Synthesis

Step 1: Triazole-Thione Preparation

  • Reagents : Hydrazide, isothiocyanate.
  • Conditions : Reflux in ethanol, then NaOH cyclization.

Step 2: Thiadiazole Chloromethylation

  • Reagents : Chloromethyl chloride, thiadiazole.
  • Conditions : Room temperature, anhydrous conditions.

Step 3: Thioether Coupling

  • Reagents : Triazole-thione, chloromethyl thiadiazole.
  • Conditions : NaH in THF or microwave-assisted synthesis.

Route 3: Microwave-Assisted Synthesis

Step 1: Triazole Intermediate

  • Reagents : Hydrazide, isothiocyanate.
  • Conditions : Microwave irradiation (230 W, 160°C, 10 min).

Step 2: Thiadiazole Formation

  • Reagents : Acylhydrazine, P₂S₅.
  • Conditions : Microwave irradiation (150 W, 90°C, 15 min).

Step 3: Coupling

  • Reagents : Triazole-thione, chloromethyl thiadiazole.
  • Conditions : Microwave irradiation (200 psi, 15 min).

Optimization and Challenges

Reaction Conditions

Parameter Traditional Heating Microwave-Assisted
Temperature 80–160°C 90–160°C
Time 5–8 hours 10–30 minutes
Yield 50–70% 70–92%
Purity Moderate High

Data synthesized from.

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity and reaction rates.
  • Ethanol/water mixtures are preferred for NaOH-mediated cyclizations.

Challenges

  • Regioselectivity : Chlorination at position 5 of thiadiazole requires directed electrophilic substitution.
  • Steric Hindrance : Bulky substituents on triazole may reduce coupling efficiency.

Comparative Analysis of Methods

Route Key Steps Advantages Limitations
Convergent Separate synthesis of thiadiazole/triazole High flexibility in substituent design Multi-step, moderate yields
Linear Sequential formation of triazole → thiadiazole → coupling Simplified purification Sensitive to steric effects
Microwave Rapid cyclization and coupling Short reaction times, high purity Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiadiazole and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and hydrazines.

    Substitution: Various substituted thiadiazole and triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(((5-methyl-4h-1,2,4-triazol-3-yl)thio)methyl)-1,2,3-thiadiazole involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.

    Pathways: Inhibition of the synthesis of prostaglandins and leukotrienes, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound belongs to a class of hybrid molecules combining 1,2,3-thiadiazole and 1,2,4-triazole rings. Key structural analogues include:

Compound Name Substituents (R) Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR/MS) Source
5-(3-Chlorobenzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl-4-methyl-1,2,3-thiadiazole (7d) 3-Chlorobenzyl 101–102 N/A δ 3.04 (s, 3H, Het-Me); MS: m/z 400 (M+1)+
5-(3-Fluorobenzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl-4-methyl-1,2,3-thiadiazole (7e) 3-Fluorobenzyl 98–99 N/A δ 3.06 (s, 3H, Het-Me); MS: m/z 384 (M+1)+
4-Methyl-5-(4-methylbenzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl-1,2,3-thiadiazole (7g) 4-Methylbenzyl 115–116 N/A δ 2.33 (s, 3H, Ar-Me); MS: m/z 380 (M+1)+
5-(4-Cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole Cyclopropyl, 3-Fluorobenzyl N/A N/A Crystal structure resolved via SHELX
2-Chloro-5-(((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)thiazole (5n) Pyridin-4-yl, Phenyl 199–202 88 δ 7.85–7.20 (m, aromatic); MS: m/z 446

Key Observations:

  • Substituent Effects: Chlorine and fluorine substituents (e.g., 7d vs. 7e) lower melting points compared to methyl or bulkier groups (e.g., 7g or 5n), likely due to reduced crystal packing efficiency .
  • Spectral Trends: Methyl groups on the triazole or thiadiazole rings produce distinct singlets in ¹H NMR (δ 2.33–3.06 ppm), aiding structural confirmation .

Stability and Reactivity

  • Thioether Linkage: The thioether bridge in the target compound enhances stability against hydrolysis compared to oxygen analogues, as evidenced by the persistence of 7d–7g under acidic conditions .

Biological Activity

5-Chloro-4-(((5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1,2,3-thiadiazole is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by relevant studies and data.

Chemical Structure and Properties

The compound's chemical formula is C10H10ClN3S2C_{10}H_{10}ClN_3S_2, with a molecular weight of 273.78 g/mol. It features a thiadiazole ring and a triazole moiety, both known for their biological activity.

Overview

Several studies have investigated the antimicrobial properties of thiadiazole and triazole derivatives. The presence of the thiadiazole ring in the structure of this compound enhances its activity against a range of pathogens.

Case Studies

  • Antibacterial Activity :
    • Research has demonstrated that derivatives containing thiadiazole structures exhibit significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. For instance, compounds with similar structural motifs showed minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 μg/mL against these strains .
  • Antifungal Activity :
    • A study highlighted that certain thiadiazole derivatives exhibited antifungal properties against Candida albicans and Aspergillus niger. The MIC values reported were lower than those of conventional antifungal agents like fluconazole .

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Compounds with similar triazole and thiadiazole frameworks have shown cytotoxic effects in various cancer cell lines.

Research Findings

  • Cell Line Studies :
    • In vitro studies indicated that derivatives similar to this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the micromolar range .
  • Mechanism of Action :
    • The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .

Comparative Biological Activity Table

Activity Type Target Organism/Cell Line MIC/IC50 Value Reference
AntibacterialStaphylococcus aureus31.25 μg/mL
AntifungalCandida albicans15 μg/mL
AnticancerMCF-710 μM
AnticancerHeLa8 μM

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